

Application Note: N,N-Dimethylhydroxylamine in Pharmaceutical Development[4]

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Compound of Interest

Compound Name: *N,N-Dimethylhydroxylamine*

CAS No.: 5725-96-2

Cat. No.: B1214378

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Executive Summary

N,N-Dimethylhydroxylamine (

-DMHA) is a specialized secondary hydroxylamine utilized in drug discovery for two primary functions: (1) The construction of complex heterocyclic scaffolds via nitron intermediates, and (2) Mechanistic elucidation of radical pathways in drug degradation and metabolism. Unlike its isomer

-dimethylhydroxylamine,

-DMHA acts as a nucleophilic reducing agent and a precursor to transient 1,3-dipoles, making it essential for synthesizing isoxazolidine-based antimicrobials and nucleoside analogs.

Core Applications in Drug Synthesis & Development[5][6][7]

A. Synthesis of Isoxazolidine Scaffolds (The Nitron Route)

The most potent synthetic application of

-DMHA is its oxidation to generate N-methyl-C-formalnitron in situ. This transient species undergoes [3+2] cycloaddition with alkenes to form isoxazolidines—a core pharmacophore in various antibiotics and glycosidase inhibitors.

- Mechanism: Oxidative dehydrogenation of

-DMHA yields the nitron, which acts as a 1,3-dipole.

- Advantage: Allows for the rapid assembly of contiguous stereocenters from simple alkene precursors.

B. Radical Scavenging & Stability Profiling

-DMHA is an effective radical scavenger used to stabilize sensitive Active Pharmaceutical Ingredients (APIs) during processing or to probe radical-mediated degradation pathways.

- Mechanism: It donates a hydrogen atom (Hydrogen Atom Transfer - HAT) or undergoes single electron transfer to form the stable dimethylnitroxide radical (

).

- Application: Used as a "shortstopper" in polymerization-based drug delivery systems or as an antioxidant additive in stress-testing protocols.

C. Metabolite Identification Standard

Many amine-containing drugs (e.g., H1-antagonists, antidepressants) undergo metabolic N-oxidation.

-DMHA serves as a reference standard to identify and quantify hydroxylated metabolites of dimethylamine moieties in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Experimental Protocols

Protocol 1: In-Situ Nitron Generation and [3+2] Cycloaddition

Objective: To synthesize an N-methyl isoxazolidine scaffold using

-DMHA. Scope: Applicable to electron-deficient alkenes (e.g., acrylates, maleimides).

Reagents:

- Substrate: Methyl acrylate (1.0 equiv)
- Reagent: **N,N-Dimethylhydroxylamine** HCl (1.2 equiv)
- Oxidant: Yellow Mercuric Oxide (HgO) (2.0 equiv) [Note: MnO₂ or catalytic TPAP/NMO can be substituted for green chemistry compliance]
- Solvent: Dichloromethane (DCM), anhydrous
- Base: Triethylamine () (1.2 equiv)

Step-by-Step Methodology:

- Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add -DMHA HCl (1.2 mmol) and anhydrous DCM (10 mL).
- Free Base Liberation: Add (1.2 mmol) dropwise at 0°C. Stir for 15 minutes.
- Substrate Addition: Add Methyl acrylate (1.0 mmol) to the reaction mixture.
- Oxidation (Nitrene Formation): Add HgO (2.0 mmol) in one portion. The reaction mixture will darken as mercury is reduced.
- Cycloaddition: Warm to room temperature and stir for 4–12 hours. Monitor via TLC (stain with phosphomolybdic acid; nitrenes/isoxazolidines stain blue/brown).
- Workup: Filter the mixture through a pad of Celite to remove inorganic solids. Rinse with DCM.

- Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Ethyl Acetate/Hexanes gradient).

Self-Validating Checkpoint:

- Success Indicator: Appearance of diagnostic isoxazolidine protons in
-NMR (typically
3.0–4.5 ppm for ring protons).
- Failure Mode: If only starting material remains, the oxidant was inactive. If complex mixture forms, the nitron polymerized; dilute the reaction (0.05 M) to favor cycloaddition.

Protocol 2: Radical Scavenging Efficiency Assay

Objective: Determine the efficacy of

-DMHA in preventing oxidative degradation of a labile API.

Reagents:

- Test API (10 mM in methanol)
- Radical Initiator: AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
- Scavenger:
-DMHA (varying concentrations: 0, 10, 50, 100 μ M)

Methodology:

- Incubation: Prepare solutions of API containing AAPH (50 mM) and
-DMHA.
- Stress: Incubate at 37°C for 2 hours.
- Quench: Stop reaction by cooling to 4°C.

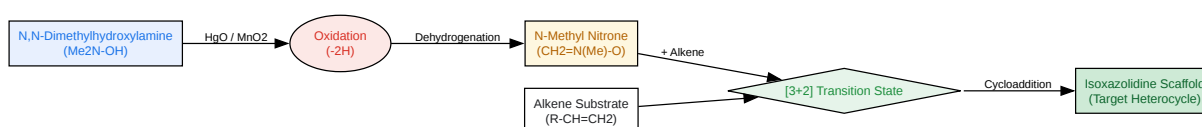
- Analysis: Analyze via HPLC-UV/Vis.
- Calculation: Plot % API remaining vs. concentration of -DMHA.

Visualized Pathways & Mechanisms

Figure 1: Oxidative Nitron Formation and Cycloaddition

This diagram illustrates the transformation of

-DMHA into a reactive nitron and its subsequent trapping by an alkene.



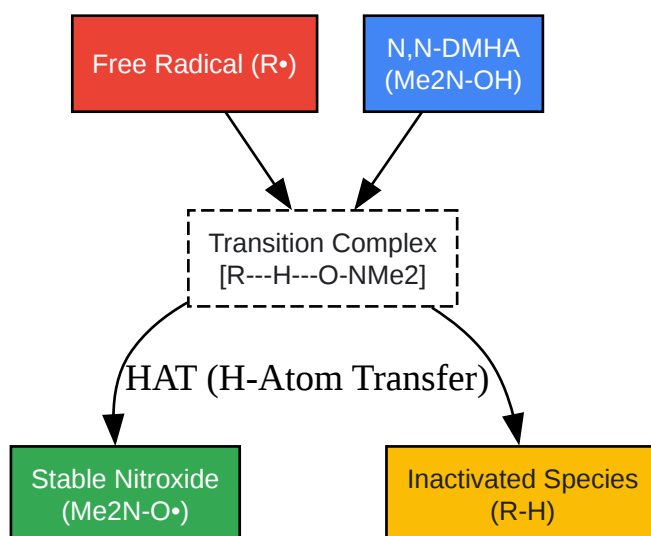
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Caption: Pathway A shows the oxidative conversion of N,N-DMHA to a nitron dipole, followed by cycloaddition.[4]

Figure 2: Radical Scavenging Mechanism

This diagram details how

-DMHA neutralizes reactive oxygen species (ROS).



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Caption: Mechanism of radical quenching via Hydrogen Atom Transfer (HAT) yielding a stable nitroxide.

Comparative Data: N,N-DMHA vs. N,O-DMHA

To prevent selection errors, the following table contrasts the two isomers.

Feature	N,N-Dimethylhydroxylamine	N,O-Dimethylhydroxylamine
Structure		
Primary Pharma Use	Nitrene synthesis, Radical scavenger	Weinreb Amide synthesis (Ketones)
Reactivity	Nucleophilic at Oxygen (can be oxidized)	Nucleophilic at Nitrogen (acylation)
Oxidation Product	Nitrene ()	N-methoxy-N-methyl-nitroso
Safety Profile	Potential Nitroxide precursor	Generally stable salt (HCl)

References

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